molecular formula C7H13NO3 B13506130 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B13506130
M. Wt: 159.18 g/mol
InChI Key: JFATYCWAEVKUFE-LURJTMIESA-N
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Description

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound characterized by the presence of a hydroxyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of pyrrolidine derivatives with hydroxyl-containing compounds. One common method involves the use of pyrrolidine and formaldehyde under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemistry and biological activity.

Biological Activity

2-Hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, also known by its CAS number 1841593-12-1, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

PropertyValue
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
CAS Number1841593-12-1
DensityN/A
Melting PointN/A
Boiling PointN/A

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro testing has shown promising results against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for related compounds in the pyrrolidine class have been reported to range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

The biological activity of this compound may be attributed to its ability to inhibit essential bacterial enzymes. For instance, it has been suggested that similar pyrrolidine derivatives act as inhibitors of peptide deformylase, an enzyme crucial for bacterial protein synthesis . This inhibition disrupts cellular processes, leading to bacterial cell death.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including the target compound. The results indicated that compounds with hydroxyl substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC value of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides .

Case Study 2: Structure-Activity Relationship (SAR)

An analysis of structure-activity relationships revealed that the presence of hydroxyl groups at specific positions significantly improved the inhibitory action against microbial strains. Compounds with these modifications showed enhanced potency compared to their simpler counterparts .

Summary of Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound and related compounds:

Compound NameMIC (mg/mL)Target OrganismActivity Type
This compound0.0195E. coliAntibacterial
Pyrrolidine Derivative A0.0048Bacillus mycoidesAntibacterial
Pyrrolidine Derivative B0.025Staphylococcus aureusAntibacterial

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C7H13NO3/c9-4-6-2-1-3-8(6)7(11)5-10/h6,9-10H,1-5H2/t6-/m0/s1

InChI Key

JFATYCWAEVKUFE-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CO)CO

Canonical SMILES

C1CC(N(C1)C(=O)CO)CO

Origin of Product

United States

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